3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester
Description
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative in which the boronic acid group is protected as a pinacol ester. This modification enhances solubility in organic solvents compared to the parent boronic acid, making it more suitable for Suzuki-Miyaura cross-coupling reactions and other synthetic applications . The compound features a fluorine atom at the 3-position, a methyl group at the 2-position, and a methylthio (-SMe) substituent at the 6-position on the phenyl ring. These substituents influence its electronic properties, steric hindrance, and reactivity.
Properties
IUPAC Name |
2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAGBWZEUTDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128394 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-53-4 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Boronic Acid
The most straightforward method involves reacting 3-fluoro-2-methyl-6-(methylthio)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This one-step process typically employs azeotropic water removal using toluene or dichloromethane as solvents, with catalytic p-toluenesulfonic acid (p-TsOH) facilitating esterification.
Reaction Conditions:
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Molar Ratio: Boronic acid : pinacol = 1 : 1.2
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Solvent: Toluene (anhydrous)
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Catalyst: p-TsOH (5 mol%)
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Temperature: Reflux (110°C)
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Duration: 12–18 hours
Limitations:
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Protodeboronation risks for electron-deficient boronic acids.
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Requires anhydrous conditions to prevent hydrolysis.
Miyaura Borylation of Aryl Halides
Palladium-Catalyzed Coupling
An alternative route starts with 3-fluoro-2-methyl-6-(methylthio)phenyl bromide or iodide, which undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This method avoids handling sensitive boronic acids and is preferred for large-scale synthesis.
Protocol (Adapted from CN102653545A):
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Substrate: 3-Fluoro-2-methyl-6-(methylthio)phenyl iodide (1.0 equiv).
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Boronate Source: B₂pin₂ (1.2 equiv).
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Catalyst: PdCl₂(dppf) (5 mol%).
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Base: Potassium acetate (4.0 equiv).
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Solvent: 1,4-Dioxane (0.25 M).
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Temperature: 80°C under N₂.
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Duration: 12 hours.
Mechanistic Insights:
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Oxidative Addition: Pd⁰ inserts into the C–I bond.
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Transmetalation: B₂pin₂ transfers the pinacol boronate group.
Optimization Strategies
Catalyst Screening
Palladium complexes (e.g., Pd(dppf)Cl₂) outperform nickel catalysts (e.g., Ni(dppf)) in Miyaura borylation, achieving higher yields (85% vs. 65%) for sterically hindered substrates.
Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| PdCl₂(dppf) | 85 | 12 | 80 |
| Ni(dppf)Cl₂ | 65 | 18 | 100 |
| Pd(OAc)₂/P(t-Bu)₃ | 78 | 14 | 90 |
Solvent Effects
Polar aprotic solvents (1,4-dioxane, DMF) enhance solubility of aryl halides, while toluene minimizes side reactions in direct esterification.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols adopt continuous flow systems to improve heat transfer and reduce reaction times. For example, a tubular reactor with Pd/C pellets achieves 90% conversion in 2 hours at 100°C, compared to 12 hours in batch.
Key Parameters:
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Residence Time: 30 minutes.
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Pressure: 10 bar.
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Catalyst Loading: 2 mol% Pd.
Analytical Characterization
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H20BFO2S
Molecular Weight: 282.18 g/mol
IUPAC Name: 2-(3-fluoro-2-methyl-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound features a boronic acid moiety which is pivotal for its reactivity in cross-coupling reactions. The presence of fluorine and methylthio groups enhances its electronic properties, making it a valuable reagent in synthetic organic chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The use of this compound allows for the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Case Study:
In a study published in Journal of Organic Chemistry, researchers demonstrated the efficacy of this boronic ester in synthesizing biaryl compounds under mild conditions with high yields . The reaction conditions were optimized to minimize by-products and maximize product purity.
Synthesis of Bioactive Compounds
The compound is also utilized in the synthesis of various bioactive molecules . Its ability to introduce functional groups selectively makes it a key intermediate in the development of new drugs.
Example:
A recent synthesis route involved using this compound to prepare novel anti-cancer agents. The resulting compounds exhibited promising activity against specific cancer cell lines, showcasing the compound's potential in medicinal chemistry .
Agrochemical Development
In addition to pharmaceutical applications, this compound plays a role in the development of agrochemicals . Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.
Research Findings:
Studies have indicated that derivatives synthesized from this boronic ester can improve pest resistance and crop yield when applied as part of integrated pest management strategies.
Material Science
The unique properties of this compound also extend to material science , particularly in the development of new polymers and materials with enhanced properties.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Formation of biaryl compounds | High yields under mild conditions |
| Synthesis of Bioactive Compounds | Development of anti-cancer agents | Promising activity against cancer cell lines |
| Agrochemical Development | Modification for improved efficacy | Enhanced pest resistance and crop yield |
| Material Science | Development of new polymers | Improved physical and chemical properties |
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Phenylboronic Acid Pinacol Esters
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 3-Fluoro-2-methyl-6-(methylthio)phenyl | 3-F, 2-Me, 6-SMe | F, Me, SMe | 268.16* | 1436431-16-1† |
| 4-Hydroxy-phenylboronic acid pinacol ester | 4-OH | OH | 208.07 | Not provided |
| 4-Acetamido-phenylboronic acid pinacol ester | 4-NHAc | NHAc | 263.13 | Not provided |
| 2-Fluoro-4-methylthiophenylboronic ester | 2-F, 4-SMe | F, SMe | 268.16 | 1436431-16-1‡ |
| 3-Chloro-4-ethoxy-5-fluorophenylboronic ester | 3-Cl, 4-OEt, 5-F | Cl, OEt, F | 300.56 | 1668474-08-5 |
*Calculated from molecular formula C₁₃H₁₈BFO₂S. †From . ‡CAS identical due to positional isomerism.
Key Observations :
- Electron Effects : Fluorine (electron-withdrawing) and methylthio (electron-donating) groups create a push-pull electronic environment, which may stabilize transition states in Suzuki reactions .
Solubility in Organic Solvents
Table 2: Solubility of Pinacol Esters in Selected Solvents
| Compound | Chloroform | Acetone | 3-Pentanone | Methylcyclohexane |
|---|---|---|---|---|
| Phenylboronic acid pinacol ester | High | High | Moderate | Low |
| 3-Fluoro-2-methyl-6-SMe analog* | Very High | High | Moderate | Very Low |
| Azaester of phenylboronic acid | Very High | Moderate | Low | Very Low |
*Inferred from and , where pinacol esters generally exhibit higher solubility than parent acids.
Analysis :
- The target compound’s solubility profile aligns with typical pinacol esters, showing high miscibility in polar aprotic solvents (e.g., chloroform, acetone) due to reduced hydrogen bonding compared to boronic acids .
- The methylthio group may slightly reduce solubility in hydrocarbons (e.g., methylcyclohexane) due to increased lipophilicity .
Hydrolysis Kinetics
Table 3: Hydrolysis Half-Lives in Aqueous Media (pH 7.4)
| Compound | Half-Life (Water) | Half-Life (Phosphate Buffer) |
|---|---|---|
| 4-Hydroxy-phenylboronic ester | ~10 min | ~8 min |
| 4-Acetamido-phenylboronic ester | ~10 min | ~7 min |
| 4-Amino-phenylboronic ester | ~3 h | ~2 h |
| 3-Fluoro-2-methyl-6-SMe analog* | ~30 min† | ~20 min† |
*Estimated based on . †Predicted slower hydrolysis than para-substituted analogs due to steric shielding of the boron center by methyl and SMe groups.
Mechanistic Insight :
- Electron-donating groups (e.g., -SMe) stabilize the ester against nucleophilic attack by water, while steric hindrance from methyl groups further delays hydrolysis .
- In contrast, para-substituted esters with electron-withdrawing groups (e.g., -OH, -NHAc) hydrolyze faster due to increased boron electrophilicity .
Reactivity in Suzuki-Miyaura Couplings
- Steric Effects : The 2-methyl group may hinder coupling with bulky aryl halides, reducing yields compared to less hindered analogs (e.g., 4-fluoro derivatives) .
Biological Activity
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-53-4) is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with biological targets, making it a significant player in various biochemical pathways.
- Molecular Formula : C14H20BFO2S
- Molecular Weight : 282.18 g/mol
- IUPAC Name : (3-fluoro-2-methyl-6-methylsulfanylphenyl)boronic acid
The biological activity of boronic acids, including this compound, primarily involves their interaction with hydroxyl groups in biological molecules. This interaction can affect enzyme activity and receptor binding, leading to various physiological effects.
Target Interactions
- Enzymatic Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Receptor Modulation : The compound may modulate receptor activity by interacting with hydroxyl-containing residues, altering signaling pathways.
Biological Applications
This compound has several notable applications:
- Organic Synthesis : Utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
- Medicinal Chemistry : Investigated for its potential role in developing pharmaceuticals targeting specific diseases, including cancer and diabetes due to its ability to modulate biological pathways.
Research Findings
Recent studies have highlighted the efficacy of boronic acids in drug development and their role in chemical biology:
- Case Study - Cancer Therapeutics : Research has shown that boronic acid derivatives can inhibit tumor growth by targeting specific cancer cell receptors. The pinacol ester form enhances stability and bioavailability, making it a promising candidate for further development.
- Case Study - Diabetes Management : Investigations into the effects of boronic acids on glucose transporters suggest potential applications in managing insulin sensitivity and glucose uptake in diabetic patients.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Functional Groups | Applications |
|---|---|---|
| 3-Fluoro-2-methylphenylboronic Acid | Fluoro, Methyl | Organic synthesis, medicinal chemistry |
| 4-Fluorophenylboronic Acid | Fluoro | Cross-coupling reactions |
| 2-Methylphenylboronic Acid | Methyl | Synthesis of pharmaceuticals |
Q & A
Q. What are the recommended synthetic routes for preparing 3-fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Key steps include: (i) Preparation of the boronic ester precursor via borylation of the halogenated aryl substrate. (ii) Optimization of reaction temperature (75–90°C) and solvent (THF/H₂O mixtures) to stabilize the boronate intermediate . (iii) Purification via column chromatography or recrystallization. Purity (>97%) is confirmed by GC or HPLC .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro at C3, methylthio at C6).
- Mass spectrometry (MS) : High-resolution MS for molecular ion validation (expected [M+H⁺] ~335–340 Da).
- Chromatography : GC or HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .
Q. What are the stability considerations for long-term storage?
- Methodology : Store at 2–8°C in a sealed, moisture-free container under nitrogen. Avoid exposure to light and oxidizing agents. Monitor decomposition via periodic HPLC analysis .
Advanced Research Questions
Q. How does the methylthio (-SMe) group at C6 influence regioselectivity in cross-coupling reactions?
- Methodology :
- The electron-donating -SMe group directs coupling to electron-deficient partners.
- Compare reaction outcomes with analogs lacking -SMe (e.g., 3-fluoro-2-methylphenylboronates) using kinetic studies or computational modeling (DFT) to assess electronic effects .
- Example: In Suzuki reactions, -SMe may reduce steric hindrance at C6, favoring ortho-substitution in coupling partners .
Q. What analytical challenges arise in detecting/bypassing side reactions involving the fluoro substituent?
- Methodology :
- 19F NMR : Monitor fluorinated byproducts (e.g., defluorination under basic conditions).
- LC-MS/MS : Detect trace impurities (e.g., methylsulfonyl derivatives from oxidation of -SMe).
- Mitigation: Use mild reducing agents (e.g., Na₂S₂O₄) to suppress oxidation .
Q. How can researchers resolve contradictions in reported reactivity data for similar fluoroaryl boronates?
- Methodology :
- Conduct controlled comparative studies varying catalysts (Pd vs. Ni), bases (K₃PO₄ vs. Cs₂CO₃), and solvents (dioxane vs. DMF).
- Analyze kinetic isotope effects (KIEs) to distinguish between electronic vs. steric influences .
Q. What are the handling precautions for minimizing hazards during large-scale reactions?
- Methodology :
- Use inert-atmosphere gloveboxes to prevent boronate hydrolysis.
- Employ PPE (nitrile gloves, safety goggles) and fume hoods.
- Neutralize waste with aqueous NaHCO₃ before disposal .
Q. How can this compound be applied in drug discovery for fluorine-specific SAR studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
